

CAS 10453-89-1 structural elucidation

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Compound of Interest

| | |
|----------------|---|
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Structural Elucidation of CAS 10453-89-1 (Chrysanthemic Acid): A Comprehensive Analytical Framework

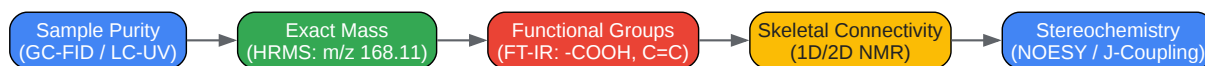
Introduction

CAS 10453-89-1, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid and commonly known as chrysanthemic acid, is a critical monocarboxylic acid building block^[1]. Originally derived from the flowers of *Chrysanthemum cinerariifolium*, it forms the structural core of naturally occurring pyrethrins and synthetic pyrethroid insecticides^{[1][2]}. The molecule presents unique analytical challenges due to its highly strained cyclopropane ring, an exocyclic isobutenyl moiety, and two contiguous stereocenters at C1 and C3, which give rise to cis and trans diastereomers^{[2][3]}. This whitepaper details the self-validating analytical workflows required for its rigorous structural elucidation.

Strategic Workflow for Structural Determination

The elucidation of chrysanthemic acid cannot rely on a single analytical technique. The structural rigidity of the cyclopropane ring combined with the rotational freedom of the

isobutenyl group necessitates an orthogonal approach combining mass spectrometry (MS), vibrational spectroscopy (IR), and multinuclear magnetic resonance (NMR)[4].



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Figure 1: Sequential analytical workflow for the complete structural elucidation of CAS 10453-89-1.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the foundational molecular formula and primary fragmentation pathways. For chrysanthemic acid (Molecular Weight: 168.23 g/mol), Electron Ionization (EI) GC-MS is the gold standard[1][5].

Causality of Fragmentation: The molecular ion $[M]^{+\bullet}$ at m/z 168 is typically weak due to the rapid expulsion of the carboxyl radical ($\bullet\text{COOH}$, 45 Da)[6]. This cleavage is thermodynamically driven by the formation of a highly stable tertiary/allylic-like cation at m/z 123, which is heavily stabilized by

-conjugation from the cyclopropane ring[5]. Further ring-opening and fragmentation yield the m/z 81 ion (representing the loss of the isobutenyl radical or propene equivalents)[5][6].

Table 1: GC-MS (EI, 70 eV) Key Fragmentation Ions[5][6]

| m/z | Relative Abundance (%) | Fragment Assignment | Mechanistic Rationale |
|------------|-------------------------------|------------------------------------|---|
| 168 | ~5 - 10 | $[M]^{+\bullet}$ | Intact molecular ion ($\text{C}_{10}\text{H}_{16}\text{O}_2$) |
| 123 | ~99 (Base Peak) | $[M - \text{COOH}]^+$ | Loss of carboxyl radical; stabilized by cyclopropyl system |
| 81 | ~60 - 65 | $[\text{C}_6\text{H}_9]^+$ | Cleavage of the cyclopropane ring |

| 43 | ~30 - 35 | [C₃H₇]⁺ | Isopropyl cation from the gem-dimethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon skeleton and determining the relative stereochemistry of the cyclopropane substituents[7][8].

¹H NMR and Stereochemical Assignment: The cyclopropane protons (H1 and H3) are heavily shielded, appearing between 1.40 and 2.20 ppm[7]. The coupling constant (ngcontent-ng-c347536016="" _ngghost-ng-c1800544882="" class="inline ng-star-inserted">

) between these protons is governed by the Karplus equation and acts as a self-validating metric for stereochemistry. In the trans isomer, the dihedral angle is approximately 144°, resulting in a

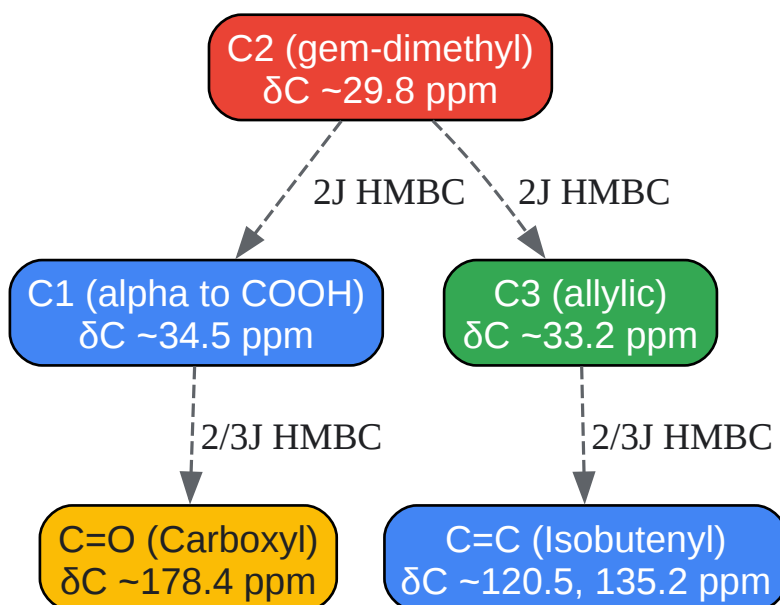
of ~5.0–5.5 Hz. In the cis isomer, the dihedral angle is near 0°, yielding a significantly larger

of ~8.0–9.0 Hz[9].

Table 2: Representative ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz)[5][7][8]

| Position | ¹ H δ (ppm) | Multiplicity (J in Hz) | ¹³ C δ (ppm) | Key HMBC Correlations |
|------------------------|------------------------|------------------------|-------------------------|-----------------------|
| 1 (CH-COOH) | 1.45 - 1.60 | d (J = 5.4) [trans] | 34.5 | C2, C3, C=O |
| 2 (C-Me ₂) | - | - | 29.8 | - |
| 3 (CH-Alkene) | 2.05 - 2.15 | dd (J = 5.4, 8.0) | 33.2 | C1, C2, C4, C5 |
| 4 (CH=C) | 4.90 - 5.05 | d (J = 8.0) | 120.5 | C3, C5, C6 |
| 5 (C=C) | - | - | 135.2 | - |
| 6 (CH ₃) | 1.70 | s | 25.6 | C4, C5, C7 |
| 7 (CH ₃) | 1.72 | s | 18.5 | C4, C5, C6 |
| 8 (CH ₃) | 1.15 | s | 22.5 | C1, C2, C3, C9 |
| 9 (CH ₃) | 1.25 | s | 20.2 | C1, C2, C3, C8 |

| 10 (C=O) | - | - | 178.4 | - |



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Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming cyclopropane connectivity.

Experimental Protocols

Protocol A: High-Resolution LC-MS (ESI-) Acquisition Rationale: While EI-MS provides structural fragments, Electrospray Ionization (ESI) in negative mode is optimal for intact molecular weight confirmation of carboxylic acids due to facile deprotonation[5].

- Sample Preparation: Dissolve 1 mg of CAS 10453-89-1 in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
- Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m). Elute using a gradient of Water and Acetonitrile (both with 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
- Source Parameters: Set the ESI source to negative ion mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C. Cone gas flow: 50 L/hr.

- Data Analysis: Extract the chromatogram for the $[M-H]^-$ ion at m/z 167.1077. The mass error must be < 5 ppm for definitive formula confirmation.

Protocol B: Comprehensive 2D NMR Acquisition Rationale: 1D NMR is insufficient for absolute assignment due to overlapping methyl signals. 2D techniques (COSY, HSQC, HMBC) establish the contiguous carbon framework[7][8].

- Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm high-precision NMR tube.
- Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve a TMS line width of < 1.0 Hz.
- 1D Acquisition:
 - 1H NMR: 16 scans, relaxation delay (D1) of 2 seconds, 64k data points.
 - $^{13}C\{^1H\}$ NMR: 1024 scans, D1 of 2 seconds, utilizing WALTZ-16 decoupling.
- 2D Acquisition:
 - HSQC: Acquire with 256 increments in the indirect dimension, optimizing for $\nu_{max} = 145$ Hz. This maps all protons to their directly attached carbons.
 - HMBC: Acquire with 512 increments, optimizing for long-range couplings ($\nu_{max} = 8$ Hz). This links the isolated cyclopropane methyls (C8, C9) to the ring carbons (C1, C2, C3) and the isobutenyl group to C3.
 - NOESY: Acquire with a mixing time of 300-500 ms. Crucial Step: Observe cross-peaks between H1 and H3. A strong NOE indicates a cis relationship, while a weak or absent NOE (coupled with a small coupling) confirms the trans geometry.

Conclusion

The structural elucidation of CAS 10453-89-1 requires a synergistic application of MS for skeletal fragmentation and advanced 2D NMR for precise stereochemical mapping. The rigidity of the cyclopropane ring serves as an internal geometric scaffold, allowing coupling constants and NOE enhancements to act as highly reliable, self-validating metrics for determining the relative configuration of the isobutenyl and carboxylate appendages.

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